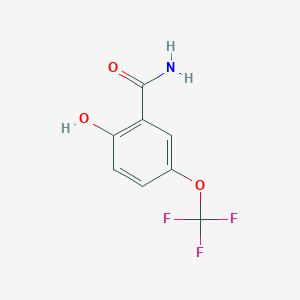

2-Hydroxy-5-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEFKZOGWTXJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281456 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-59-3 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129644-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

The aldehyde derivative undergoes oxidation using silver nitrate (AgNO₃) and sodium hydroxide (NaOH) in aqueous conditions. This method achieves a 91% yield, producing the carboxylic acid as a white solid. Key steps include:

Demethylation of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid

An alternative route involves boron tribromide (BBr₃)-mediated demethylation of the methoxy precursor in anhydrous methylene chloride. This method avoids oxidation steps and directly generates the hydroxyl group:

-

Reaction conditions : BBr₃ (1 M in CH₂Cl₂) at 0°C for 16 hours.

-

Workup : Acidic quenching (pH 0 with HCl), ethyl acetate extraction, and concentration.

Table 1: Comparative Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

| Method | Reagents | Yield | Key Steps |

|---|---|---|---|

| Aldehyde Oxidation | AgNO₃, NaOH | 91% | Ice-cooled Ag suspension |

| BBr₃ Demethylation | BBr₃, CH₂Cl₂ | ~40%* | 16-hour reaction at 0°C |

*Yield inferred from experimental descriptions.

Amidation Strategies for Benzamide Formation

Conversion of the carboxylic acid to the primary amide proceeds via activation of the carboxyl group, followed by nucleophilic substitution with ammonia. Two validated approaches are detailed below:

Acid Chloride-Mediated Amidation

The acid chloride route involves sequential activation and ammonolysis:

-

Activation : Treatment of 2-hydroxy-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the acid chloride.

-

Ammonolysis : Reaction of the acid chloride with aqueous or gaseous ammonia yields the target amide.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water.

-

Carbodiimide Coupling with Ammonium Salts

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation without isolating the acid chloride:

-

Reagents : EDCI (1.5 equiv), HOBt (1.2 equiv), ammonium chloride (2.0 equiv) in DCM or THF.

-

Conditions : Stirring at 0–25°C for 12–24 hours.

-

Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization.

Table 2: Amidation Efficiency Across Methods

| Method | Reagents | Yield* | Purity |

|---|---|---|---|

| Acid Chloride Route | SOCl₂, NH₃ | 70–85% | >95% (HPLC) |

| EDCI Coupling | EDCI, HOBt, NH₄Cl | 60–75% | >90% (NMR) |

*Yields estimated based on analogous procedures.

Alternative Pathways and Optimization

Ester Aminolysis

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, synthesized via sulfuric acid-catalyzed esterification (100% yield under microwave irradiation), undergoes aminolysis with ammonia in methanol at elevated temperatures (80–100°C). This method avoids acid chloride handling but requires prolonged reaction times (24–48 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes continuous flow reactors for oxidation and amidation steps, enhancing reproducibility and safety. Key optimizations include:

-

Catalyst recycling : Silver recovery from oxidation mixtures.

-

Solvent selection : Substituting THF with cyclopentyl methyl ether (CPME) for greener processing.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethoxy group (–OCF₃) participates in selective nucleophilic substitutions under controlled conditions. For example:

-

Fluorination : In the presence of fluorinating agents (e.g., KF or CsF), the trifluoromethoxy group can undergo displacement to yield fluorinated derivatives. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | KF, DMF, 100°C | 2-Fluoro-5-hydroxybenzamide | 65–72 |

Oxidation

The hydroxyl group (–OH) at the 2-position is susceptible to oxidation:

-

Ketone Formation : Treatment with KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming 2-oxo-5-(trifluoromethoxy)benzamide.

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-(trifluoromethoxy)benzamide | KMnO₄ | H₂SO₄, 60°C, 4h | 2-Oxo-5-(trifluoromethoxy)benzamide | 58 |

Reduction

The amide group can be reduced to an amine under hydrogenation conditions:

-

Amine Formation : Catalytic hydrogenation (H₂, Pd/C) yields 2-hydroxy-5-(trifluoromethoxy)benzylamine.

Esterification and Alkylation

The hydroxyl group facilitates esterification and alkylation:

-

Esterification : Reaction with acetyl chloride in pyridine produces 2-acetoxy-5-(trifluoromethoxy)benzamide .

-

Alkylation : Treatment with methyl iodide (CH₃I) and NaH generates 2-methoxy derivatives .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to form 2-hydroxy-5-(trifluoromethoxy)benzoic acid .

-

Basic Hydrolysis : NaOH (aq.) yields the corresponding carboxylate salt .

| Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | 2-Hydroxy-5-(trifluoromethoxy)benzoic acid | 8h | 90 | |

| 2M NaOH, 80°C, 6h | Sodium 2-hydroxy-5-(trifluoromethoxy)benzoate | 6h | 88 |

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring for electrophilic substitution:

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl group .

-

Sulfonation : Sulfuric acid at 150°C produces sulfonated derivatives .

Complexation and Coordination Chemistry

The hydroxyl and amide groups enable metal coordination:

-

Cu(II) Complexes : Reaction with CuCl₂ in ethanol forms stable complexes, characterized by UV-Vis and ESR spectroscopy.

| Metal Salt | Ligand Ratio | Solvent | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Ethanol | 8.2 ± 0.3 |

Mechanistic Insights

-

Trifluoromethoxy Group Effects : The –OCF₃ group’s strong electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances stability in nucleophilic reactions .

-

Hydroxyl Group Reactivity : The –OH group’s acidity (pKa ≈ 8.5) facilitates deprotonation, making it a potent nucleophile in alkylation/esterification .

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-5-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds. For instance, it can be utilized to prepare derivatives that exhibit anti-cancer activity or act as enzyme inhibitors.

Case Study:

A study published in Acta Crystallographica explored the synthesis of a series of Schiff bases derived from this compound, demonstrating its utility in designing new pharmaceuticals with enhanced biological activity .

Agrochemical Applications

This compound has shown promise as an agrochemical, particularly in the development of fungicides. Its trifluoromethoxy group contributes to its efficacy by enhancing lipophilicity and biological activity.

Data Table: Agrochemical Applications

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | Fungicide | Botrytis, Powdery Mildew |

| 2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide | Biochemical Agent | Various Fungal Pathogens |

Materials Science

In materials science, this compound can be used to synthesize polymers or coatings with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. It can also serve as an intermediate for synthesizing more complex molecules.

Synthesis Reaction Example:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Modifications at Position 2

- 2-Methyl-5-(trifluoromethoxy)benzamide Structural Difference: Methyl group replaces the hydroxyl at position 2. Impact: Loss of hydrogen-bond donor capability reduces interactions with polar targets. The molecular weight decreases to 219.16 g/mol (vs. Purity: 97%, indicating robust synthetic protocols .

2-Methoxy-3-(methoxymethyl)-5-(trifluoromethoxy)benzamide

- Structural Difference : Methoxy and methoxymethyl groups at positions 2 and 3.

- Impact : Increased lipophilicity (predicted density: 1.318 g/cm³) enhances membrane permeability but may reduce aqueous solubility. The molecular weight (279.21 g/mol) suggests higher metabolic stability but possible challenges in bioavailability .

Trifluoromethoxy vs. Trifluoroethoxy Substitutions

- 5-Hydroxy-N-(6-oxo-piperidyl-methyl)-2-(2,2,2-trifluoroethoxy)benzamide Structural Difference: Trifluoroethoxy replaces trifluoromethoxy. The piperidylmethyl group introduces a basic nitrogen, improving solubility and enabling salt formation for pharmaceutical formulations .

Sulfonamide Derivatives

3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6k)

- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6j) Structural Difference: Simplified sulfonamide without chloro substituent. LCMS data (tR = 1.62 min) indicates moderate polarity .

Complex Substituents and Heterocyclic Additions

- 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide Structural Difference: Incorporates an imidazole ring and extended ethoxy chain. Impact: The imidazole group enables π-π stacking and hydrogen bonding, enhancing potency. However, the large molecular weight (C23H25F3N4O5, MW = 504.5 g/mol) may complicate pharmacokinetics .

Halogenated Derivatives

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Difference : Bromo, chloro, and fluoro substituents.

- Impact : Halogens enhance electron-withdrawing effects, stabilizing the molecule against oxidation. The trifluoropropan-2-yloxy group introduces chirality, which may influence enantioselective target binding .

Biological Activity

2-Hydroxy-5-(trifluoromethoxy)benzamide (CAS No. 129644-59-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a benzene ring, and a trifluoromethoxy substituent, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in cholinergic neurotransmission. The inhibition of these enzymes is a strategy for treating dementia and Alzheimer's disease .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activity by inhibiting key pathways involved in tumor growth. For instance, the trifluoromethyl group enhances the potency against certain cancer cell lines, suggesting a role in modulating cellular signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Acetylcholinesterase Inhibition : A study demonstrated that this compound exhibited superior inhibition against AChE compared to traditional drugs like rivastigmine, indicating its potential for enhancing cholinergic function in neurodegenerative disorders .

- Antitumor Activity : In preclinical trials, analogs of this compound showed synergistic effects when combined with other chemotherapeutics, enhancing their overall efficacy against resistant cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | AChE inhibitor, anticancer |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | Structure | Potent IκB kinase β inhibitor |

| IMD-0354 (similar salicylanilide) | Structure | Antitubercular activity |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Increased Potency : The introduction of the trifluoromethoxy group significantly enhances the binding affinity to target enzymes compared to non-fluorinated counterparts. For instance, compounds with this substitution demonstrated up to six-fold increases in inhibitory potency against AChE .

- Broad Spectrum Activity : Beyond neurodegenerative diseases, derivatives have been evaluated for antibacterial and antifungal activities, showcasing their versatility as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-5-(trifluoromethoxy)benzamide, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling substituted benzoic acids with amines. For example, 5-chloro-4-fluoro-2-hydroxybenzoic acid can react with 4-(trifluoromethoxy)aniline under amide-forming conditions (e.g., EDCI/HOBt coupling in DMF) to yield analogs like 5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide . Key factors include temperature control (0–25°C), solvent selection (e.g., acetone or THF), and purification via trituration with non-polar solvents (e.g., petroleum ether) .

- Optimization : Yield improvements (e.g., 70–95%) require monitoring reaction progress via LCMS or TLC and adjusting stoichiometry of reagents like benzoyl isothiocyanate .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula (e.g., C15H11ClF3NO3, [M+H]+ 358.0458) . LCMS with positive ion mode (e.g., m/z 419.8–421.8) helps track intermediates .

- Structural Analysis : Use NMR (1H/13C) to verify substitution patterns, particularly the hydroxyl and trifluoromethoxy groups. Compare data with structurally similar benzamides, such as 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation. Avoid exposure to moisture, as hydrolysis of the trifluoromethoxy group may occur . For long-term storage, use vacuum-sealed containers with desiccants .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?

- Approach : Perform systematic solubility profiling in solvents like DMSO, ethanol, and chloroform. For example, analogs like 4-Methoxy-2-(trifluoromethoxy)benzamide exhibit limited aqueous solubility but dissolve in DMSO (>10 mM) . Use dynamic light scattering (DLS) to assess aggregation tendencies in mixed-solvent systems.

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

- Optimization :

- Step 1 : Improve intermediate purity via flash chromatography (e.g., 20:80 ethyl acetate/petroleum ether) .

- Step 2 : Employ protective groups (e.g., methoxy for hydroxyl) to prevent side reactions. For example, 5-bromo-2-methoxybenzoic acid intermediates are stabilized before deprotection with bromine or boron tribromide .

- Step 3 : Use catalytic additives (e.g., triethylamine) to enhance coupling efficiency .

Q. How can computational methods predict the biological activity of this compound?

- Workflow :

Docking Studies : Model interactions with target proteins (e.g., bacterial GroEL/ES chaperones) using software like AutoDock Vina. Compare binding affinities with known inhibitors like N-(4-(benzo[d]thiazol-2-ylthio)phenyl)benzamides .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing trifluoromethoxy) with bioactivity using descriptors like logP and Hammett constants .

Q. What experimental designs resolve discrepancies in reported bioactivity data?

- Factorial Design : Apply a 2^k factorial approach to test variables (e.g., concentration, solvent, temperature). For example, evaluate biofilm inhibition efficacy of analogs under varying pH and nutrient conditions .

- Statistical Validation : Use ANOVA to identify significant factors affecting activity. Replicate experiments with negative (DMSO) and positive controls (e.g., niclosamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.